molecular formula C17H20N2O3 B2569431 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 125232-06-6

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B2569431
CAS No.: 125232-06-6
M. Wt: 300.358
InChI Key: HNRBTBTZWBBYGN-UHFFFAOYSA-N
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Description

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound with the molecular formula C17H20N2O3 and an average molecular mass of 300.358 Da . It is identified by the CAS Registry Number 125232-06-6 and is also known by synonyms such as N1-(3,4-dimethoxyphenethyl)-2-aminobenzamide . This compound belongs to the class of 2-aminobenzamide derivatives, which are recognized for their significant value in medicinal chemistry research . These derivatives are typically synthesized from precursors like isatoic anhydride, which reacts with amine derivatives through a ring-opening and decarboxylation mechanism . Research into related aminobenzamide compounds has indicated potential biological activities, including anti-pepsin effects, which were investigated for applications in treating peptic ulcers . Furthermore, certain structural analogs of this compound class have been studied as potential modulators of multi-drug resistance, highlighting the research interest in this chemical scaffold . The provided product is of high purity (95%) and is intended for research and development purposes in a laboratory setting . It is For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal applications. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRBTBTZWBBYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2-aminobenzamide with 3,4-dimethoxyphenethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful monitoring of temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Antiulcer Activity and Substituent Effects

  • DQ-2511 (Compound 66): Structure: Features a 3-carbamoylmethylamino group on the benzamide ring. Activity: Exhibits potent antiulcer activity at 50–400 mg/kg (oral) in rats, attributed to alkylation of the benzamide nitrogen, enhancing bioavailability and target engagement . Comparison: Unlike DQ-2511, the target compound lacks alkylation on the benzamide nitrogen, which may reduce oral efficacy but retains the critical 3,4-dimethoxyphenethyl motif for receptor binding.
  • Compound 55 (3-Substituted Benzamide): Structure: 3-Substituted benzamide with a 3,4-dimethoxyphenethyl group. Activity: Effective orally in preventing gastric ulcers, highlighting the importance of substituent position on the benzamide ring . Comparison: The target compound’s 2-amino group may occupy a distinct binding pocket compared to the 3-position in Compound 55, suggesting divergent mechanisms of action.

Role of the Ethyl Linker and Aromatic Substituents

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Structure: Lacks the 2-amino group on the benzamide. Activity: No reported antiulcer activity, emphasizing the necessity of the 2-amino group for pharmacological effects .
  • 4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide: Structure: Replaces the 2-amino group with a 4-chloro substituent.

Biological Activity

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an amine and benzamide functional groups, which contribute to its biological activity. The molecular formula is C17H19N O3, indicating a complex structure that allows for various interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has revealed several promising effects:

  • Antitumor Activity : This compound has shown effectiveness against various cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. The selectivity of the compound against glioblastoma and melanoma was particularly noted in MTT assays.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
  • Inhibition of NF-κB : The compound exhibits potential as an inhibitor of NF-κB, a protein complex that plays a crucial role in regulating immune response and cell survival. This inhibition could be beneficial in anticancer drug research.

The mechanism of action for 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various biological effects. For instance:

  • Cytotoxicity Mechanism : In studies involving HepG2 cells (a liver cancer cell line), the compound induced apoptosis by increasing levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic proteins (Bcl-2). This suggests a mechanism where the compound triggers the intrinsic pathway of apoptosis .

Research Findings

A summary of key findings from various studies on 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is presented in the table below:

Study Biological Activity Cell Line/Model Key Findings
Study 1AntitumorHepG2IC50 values ranged from 1.38 to 3.21 μM; significant apoptosis induction .
Study 2AntimicrobialVarious strainsEffective against bacterial and fungal strains.
Study 3NF-κB InhibitionCancer modelsShows potential as an inhibitor of NF-κB, impacting cell survival pathways.

Case Studies

  • Cytotoxic Activity in HepG2 Cells : A study investigated the cytotoxic effects of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide on HepG2 cells. The results indicated a dose-dependent increase in apoptosis markers such as p53 and Bax while decreasing Bcl-2 levels. This suggests that the compound effectively activates apoptotic pathways in liver cancer cells .
  • Antibacterial Properties : Another study evaluated the antimicrobial efficacy of similar compounds derived from the benzamide family against various bacteria and fungi. The results demonstrated significant inhibition rates against pathogens like Staphylococcus aureus and Candida albicans, highlighting the therapeutic potential of these compounds in infectious diseases.

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